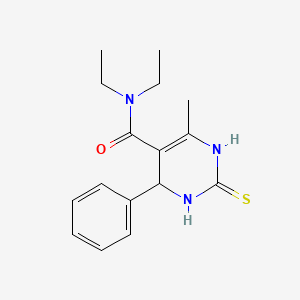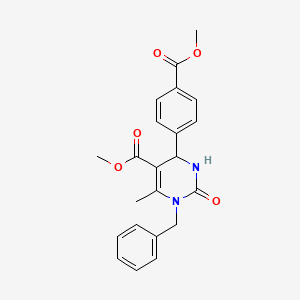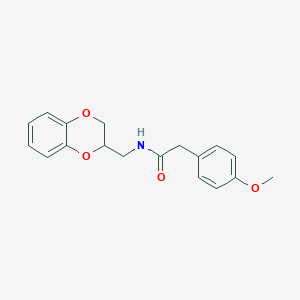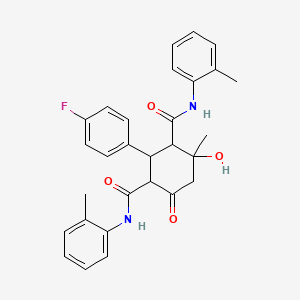
2-(4-morpholinyl)ethyl 9H-xanthene-9-carboxylate hydrochloride
Vue d'ensemble
Description
2-(4-morpholinyl)ethyl 9H-xanthene-9-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H22ClNO4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1237359 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aryl Alkyl Ketones Synthesis
2-Aminothiophene-3-carboxylates, with various aryl groups, are synthesized through the one-pot Gewald reaction involving aryl alkyl ketones, showcasing the use of morpholinium acetate. This process highlights the versatility of morpholine derivatives in facilitating complex organic synthesis, providing moderate to good yields of the desired compounds (Tormyshev et al., 2006).
Antifungal and Antibacterial Activity
A study on 2-substituted xanthone derivatives, including those with morpholine moieties, demonstrated significant antifungal and antibacterial properties. These derivatives showcased potent activity against Trichophyton mentagrophytes and inhibited the growth of various fungal species and bacteria, highlighting the potential therapeutic applications of morpholine derivatives in treating infections (Marona et al., 2009).
Biomass-Based Solvents
Research on bio-derived solvents for use in palladium-catalyzed aminocarbonylation reactions identified ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran as green alternatives. Morpholine was used in optimization reactions, demonstrating the environmental benefits and efficiency of using biomass-based solvents in chemical synthesis (Uzunlu et al., 2023).
Catalysis in Transfer Hydrogenation
Rhodium(III) complexes involving morpholine were synthesized and applied as efficient catalysts in the transfer hydrogenation reaction of ketones. These complexes showcased high turnover numbers and frequencies, underlining the role of morpholine derivatives in enhancing the efficiency of catalytic processes (Singh et al., 2010).
Inclusion Compounds and Structural Analysis
Studies on inclusion compounds of xanthenol hosts with morpholine provided insights into the structural characteristics and interactions within these complexes. This research contributes to the understanding of host-guest chemistry, with implications for material science and molecular engineering (Sayed et al., 2013).
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 9H-xanthene-9-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.ClH/c22-20(24-14-11-21-9-12-23-13-10-21)19-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)19;/h1-8,19H,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFATIJSOQLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B4052765.png)
![N-[2-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B4052767.png)

![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4052786.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate](/img/structure/B4052787.png)
![N-(oxolan-2-ylmethyl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B4052815.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B4052827.png)

![5-bromo-N-[2-(butan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4052832.png)
![5-ALLYL-3-(SEC-BUTYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4052843.png)


![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B4052854.png)
